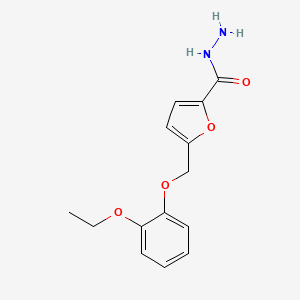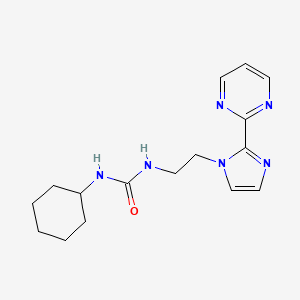
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chlorobenzamide” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound, attached to a benzyl group that is substituted with a bromine atom . It also has a benzamide group substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiazole ring. The bromobenzyl and chlorobenzamide groups are likely to have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the electron-donating effects of the benzyl and amide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of bromine and chlorine atoms could increase its density and boiling point compared to similar compounds without halogens .科学的研究の応用
Photodynamic Therapy
One of the significant applications of compounds related to N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chlorobenzamide is in photodynamic therapy, particularly for cancer treatment. The use of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which show a high singlet oxygen quantum yield, demonstrates their potential as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity
Derivatives of benzothiazole, closely related to the compound , have shown promising antiproliferative activity against various human cancer cell lines. This suggests the potential use of similar compounds in the development of new anticancer drugs (Zhang et al., 2018).
Antimicrobial Activities
Synthesized compounds involving 4-bromobenzyl and thiophen-2-yl groups, akin to N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chlorobenzamide, have been found effective against various bacterial and fungal strains, indicating their potential in antimicrobial applications (Kaneria et al., 2016).
Molecular Docking Studies in Cancer Research
Molecular docking studies of thiazol derivatives, which are structurally related to the compound , have been conducted to explore their interaction with cancer-related proteins. This research contributes to understanding the potential therapeutic applications of such compounds in cancer treatment (Shanmugapriya et al., 2022).
Antioxidant and Anti-inflammatory Properties
Related compounds, particularly those involving bromobenzyl and thiazol groups, have been studied for their antioxidant and anti-inflammatory properties. This research points to the potential use of similar compounds in treating conditions associated with oxidative stress and inflammation (Kumar, Rajput, & Bhati, 2007).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2OS/c18-12-7-5-11(6-8-12)9-13-10-20-17(23-13)21-16(22)14-3-1-2-4-15(14)19/h1-8,10H,9H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDQVEWJBCEVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [(2-cyano-2-phenylvinyl)amino]acetate](/img/structure/B2431568.png)

![7-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2431572.png)



![3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2431578.png)
![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2431581.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone](/img/structure/B2431582.png)
![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2431584.png)

![N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2431587.png)